molecular formula C10H9NO2 B1368805 2-Cyano-5-methyl-benzoic acid methyl ester CAS No. 127510-94-5

2-Cyano-5-methyl-benzoic acid methyl ester

Cat. No.: B1368805
CAS No.: 127510-94-5
M. Wt: 175.18 g/mol
InChI Key: FLTPXVBMNRMBQN-UHFFFAOYSA-N
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Description

2-Cyano-5-methyl-benzoic acid methyl ester is a chemical compound with the molecular formula C10H9NO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a cyano group (C#N), a methyl group (CH3), and a carboxylic acid methyl ester group (COOCH3) . The exact 3D structure is not provided in the available resources.


Chemical Reactions Analysis

Esters, including this compound, can undergo several types of reactions. One such reaction is hydrolysis, which can occur under acidic or basic conditions, resulting in a carboxylic acid and an alcohol . They can also undergo reactions with organometallic compounds to form tertiary alcohols .

Scientific Research Applications

Chemical Synthesis and Rearrangement

2-Cyano-5-methyl-benzoic acid methyl ester is involved in chemical synthesis and rearrangement processes. Yokoyama, Hatanaka, and Sakamoto (1985) demonstrated its use in the condensation with benzoic acid, yielding products through O,N and N,N double rearrangement (Yokoyama, Hatanaka, & Sakamoto, 1985). Additionally, Yokoyama et al. (1981) showed its condensation with 2-cyano-3-mercapto-3-(methyl-thio)acrylamide leading to products whose structures were confirmed by X-ray crystallography (Yokoyama et al., 1981).

Peptidomimetic Synthesis

In peptidomimetic synthesis, Tkachuk et al. (2018) developed an efficient method for synthesizing a number of methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids, using 2-cyanobenzamide derivatives, indicating a practical advantage of benzoic acid derivatives in this domain (Tkachuk et al., 2018).

Analysis in Food and Beverages

Zaifa Pan et al. (2005) developed a new application of pyrolytic methylation to determine benzoic acid in soft drinks by gas chromatography, using on-line pyrolytic methylation by tetramethylammonium hydroxide, which is relevant for the analysis of benzoic acid derivatives in food and beverage products (Pan et al., 2005).

Corrosion Inhibition

The compound has been evaluated as a corrosion inhibitor. Herrag et al. (2007) assessed its effects as a corrosion inhibitor of steel in hydrochloric acid, demonstrating significant reduction in corrosion rates (Herrag et al., 2007).

Synthesis of Other Chemical Compounds

Further research by Das and Kabalka (2008) involved synthesizing derivatives like (E)-4-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid, starting from β-cyclocitral, showing its utility in synthesizing complex organic compounds (Das & Kabalka, 2008).

Esterification Reactions

Aqar, Rahmanian, and Mujtaba (2019) discussed the synthesis of various methyl esters, including methyl benzoate, via esterification reactions, highlighting the relevance of this compound in such processes (Aqar, Rahmanian, & Mujtaba, 2019).

Catalytic Reduction

King and Strojny (1982) examined the reduction of methyl benzoate and benzoic acid on a Y2O3 catalyst under hydrogen, relevant for the catalytic reduction involving benzoic acid derivatives (King & Strojny, 1982).

Biochemical Analysis

Biochemical Properties

2-Cyano-5-methyl-benzoic acid methyl ester plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also interacts with proteins like albumin, which can affect its distribution and availability in biological systems. These interactions are primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression. The compound also impacts cellular metabolism by altering the activity of metabolic enzymes, which can result in changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects have been observed at high doses, including liver and kidney damage, which highlights the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which can lead to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by altering the activity of key enzymes, resulting in changes in the levels of metabolites and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and its distribution can be influenced by binding to proteins such as albumin. These interactions can affect the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns can affect the compound’s interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

methyl 2-cyano-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-3-4-8(6-11)9(5-7)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTPXVBMNRMBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254191
Record name Benzoic acid, 2-cyano-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127510-94-5
Record name Benzoic acid, 2-cyano-5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127510-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-cyano-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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